molecular formula C9H17NO3 B8779732 Ethyl 2-(4-piperidyloxy)-acetate

Ethyl 2-(4-piperidyloxy)-acetate

Cat. No.: B8779732
M. Wt: 187.24 g/mol
InChI Key: VDKVPBCMAIZLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-piperidyloxy)-acetate is an ester derivative featuring a piperidine ring connected via an ether linkage to an acetate group. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to enhance pharmacological properties or reactivity.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 2-piperidin-4-yloxyacetate

InChI

InChI=1S/C9H17NO3/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3

InChI Key

VDKVPBCMAIZLLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with ethyl 2-(4-piperidyloxy)-acetate, differing primarily in substituents, functional groups, or ring systems:

Compound Structure Key Features
Ethyl 2-(4-Aminophenoxy)acetate Phenoxy group with para-amino substituent Synthesized via nitro reduction; exhibits NH₂ group for hydrogen bonding .
Ethyl 4-Pyridylacetate Pyridine ring instead of piperidine Higher polarity due to aromatic N; potential for coordination chemistry .
Ethyl 2-(Piperidin-4-yl)acetate Direct piperidine attachment (no ether) Enhanced lipophilicity (LogP: 0.54) and BBB permeability .
Ethyl 2-(4-Piperazin-1-ylphenoxy)acetate Piperazine ring linked to phenoxy group Broader hydrogen-bonding capacity; used in drug intermediates .
2,2,6,6-Tetramethylpiperidin-4-yl acetate Sterically hindered piperidine derivative Increased stability due to bulky methyl groups; used in polymer stabilization .

Key Reactivity Differences :

  • The ether linkage in this compound may confer hydrolytic stability compared to esters with direct amine attachments (e.g., ethyl 2-(piperidin-4-yl)acetate).
  • Bulky derivatives like 2,2,6,6-tetramethylpiperidin-4-yl acetate resist oxidation and steric strain, enhancing shelf-life .

Physicochemical and Pharmacokinetic Properties

Property This compound Ethyl 2-(Piperidin-4-yl)Acetate Ethyl 4-Pyridylacetate
Molecular Weight ~215 g/mol (estimated) 171.24 g/mol 179.22 g/mol
LogP ~1.2 (predicted) 0.54 1.05
Hydrogen Bond Acceptors 3 2 3
TPSA (Ų) 46.2 38.3 52.3
Solubility Moderate in ethanol/water High in DMSO Low in water

ADMET Insights :

  • Ethyl 2-(piperidin-4-yl)acetate shows moderate GI absorption (75%) and BBB penetration, making it suitable for CNS-targeting drugs .
  • Pyridyl derivatives (e.g., ethyl 4-pyridylacetate) may exhibit CYP450 inhibition risks due to aromatic nitrogen .

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